Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

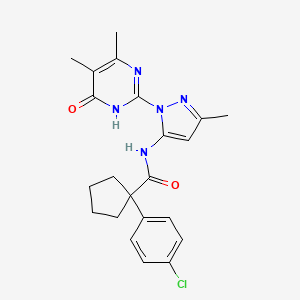

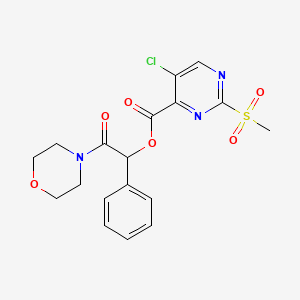

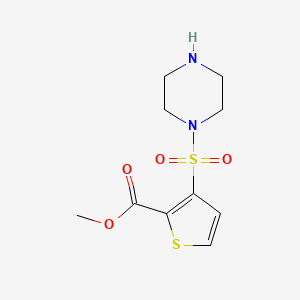

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C11H11NO4S . It has been used in the synthesis of a ratiometric Schiff base fluorescent sensor, which has shown a highly sensitive and selective response to In3+ .

Synthesis Analysis

The synthesis of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide involves various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide consists of a benzothiophene ring attached to an ethyl carboxylate group and an amino group . The InChI code for this compound is 1S/C11H11NO4S/c1-2-16-11(13)10-9(12)7-5-3-4-6-8(7)17(10,14)15/h3-6H,2,12H2,1H3 .Chemical Reactions Analysis

This compound has been used in the synthesis of a ratiometric Schiff base fluorescent sensor . The sensor exhibited a colorimetric/fluorescent dual-channel response to In3+ . More importantly, it can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is 253.28 . It is a solid compound .科学的研究の応用

Antimicrobial and Anti-inflammatory Applications

Research indicates that derivatives of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide, such as ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, have been synthesized and evaluated for potential antibacterial, antifungal, and anti-inflammatory activities. Compounds derived from this chemical have shown promising biological activity, suggesting their utility in developing antimicrobial and anti-inflammatory agents (Narayana, Ashalatha, Raj, & Kumari, 2006).

Anticancer Potential

A study involving the synthesis of derivatives from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound related to Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide, explored their potential as anticancer agents. The research found that several synthesized compounds demonstrated significant antiproliferative effects against breast cancer cell lines, highlighting their potential in cancer therapy (Gad et al., 2020).

Synthetic Utility in Pharmaceutical Chemistry

Another study focused on the synthetic utility of bifunctional thiophene derivatives, including those related to Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide. This research highlighted the potential of these compounds in creating various fused and polyfunctional substituted thiophenes, which can be valuable in pharmaceutical chemistry due to their promising antimicrobial activities (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Development of Radioprotective Agents

Compounds derived from Ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, related to Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide, were studied for their potential radioprotective character. The research showed significant changes in serum triglycerides and phospholipids upon treatment with these compounds, suggesting their possible use in developing radioprotective agents (Heiba, Ghorab, & El-gawish, 1997).

作用機序

Target of Action

The 1-benzothiophene scaffold forms the basic structural fragment of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants .

Mode of Action

The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .

Safety and Hazards

特性

IUPAC Name |

ethyl 3-amino-1,1-dioxo-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-2-16-11(13)10-9(12)7-5-3-4-6-8(7)17(10,14)15/h3-6H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJCRAVSRWXAST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2839731.png)

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2839736.png)

![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)

![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2839751.png)